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Compound of Interest

Compound Name:
2-Cyclopropyloxazole-4-

carbonitrile

Cat. No.: B1423247 Get Quote

An extensive search for publicly available spectroscopic data (NMR, IR, MS) for 2-
cyclopropyloxazole-4-carbonitrile did not yield specific experimental datasets. While basic

physical properties such as boiling point (256.6±13.0 °C) and density (1.26±0.1 g/cm³) are

documented, detailed spectral information remains elusive in the public domain.[1]

Researchers, scientists, and drug development professionals seeking this information may

need to perform their own analytical characterization or consult proprietary chemical

databases. Commercial suppliers of this compound may possess spectroscopic data, but it is

not guaranteed to be publicly accessible.

To aid researchers in the potential characterization of 2-cyclopropyloxazole-4-carbonitrile, a

general workflow for spectroscopic analysis is outlined below. This workflow represents a

typical approach for the structural elucidation of a novel or uncharacterized small molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1423247?utm_src=pdf-interest
https://www.benchchem.com/product/b1423247?utm_src=pdf-body
https://www.benchchem.com/product/b1423247?utm_src=pdf-body
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB02599272.htm?N=China
https://www.benchchem.com/product/b1423247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification of
2-Cyclopropyloxazole-4-carbonitrile

Mass Spectrometry (MS)
Determine Molecular Weight

Infrared (IR) Spectroscopy
Identify Functional Groups

Nuclear Magnetic Resonance (NMR)
Elucidate Molecular Structure

Integration of All
Spectroscopic Data Structural Confirmation

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of a chemical compound.

Hypothetical Spectroscopic Data and Experimental
Protocols
While specific data is unavailable, this section provides a hypothetical overview of the expected

spectroscopic characteristics and the methodologies that would be used to obtain them.

Table 1: Hypothetical Mass Spectrometry Data
Parameter Expected Value

Molecular Formula C₇H₆N₂O

Molecular Weight 134.14 g/mol

Ionization Mode Electrospray Ionization (ESI)

Expected [M+H]⁺ 135.0553

Experimental Protocol for Mass Spectrometry:
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A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) would be

utilized. The sample would be dissolved in a suitable solvent, such as acetonitrile or methanol,

and introduced into the instrument via direct infusion or liquid chromatography. For positive ion

mode ESI, a dilute solution of formic acid would typically be added to the solvent to facilitate

protonation. The instrument would be calibrated using a known standard to ensure mass

accuracy.

Table 2: Hypothetical Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹)

C≡N (Nitrile) ~2230

C=N (Oxazole Ring) ~1650

C=C (Oxazole Ring) ~1580

C-O-C (Oxazole Ring) ~1100

C-H (Cyclopropyl) ~3080

Experimental Protocol for IR Spectroscopy:

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed

into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory could be used,

where the solid sample is placed directly onto the crystal surface. The spectrum would be

recorded over a typical range of 4000-400 cm⁻¹, and a background spectrum would be

subtracted.

Table 3: Hypothetical ¹H NMR Spectroscopy Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 s 1H Oxazole H-5

~2.2 m 1H Cyclopropyl CH

~1.2 m 4H Cyclopropyl CH₂
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Table 4: Hypothetical ¹³C NMR Spectroscopy Data
Chemical Shift (δ, ppm) Assignment

~165 Oxazole C-2

~145 Oxazole C-5

~120 Oxazole C-4

~115 Nitrile CN

~15 Cyclopropyl CH

~10 Cyclopropyl CH₂

Experimental Protocol for NMR Spectroscopy:

The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in

an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or

an internal standard like tetramethylsilane (TMS). For unambiguous assignment, two-

dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) would be performed.

In conclusion, while a comprehensive, publicly available dataset for 2-cyclopropyloxazole-4-
carbonitrile is not currently available, the information and hypothetical data presented here

provide a framework for the expected analytical results and the methodologies required for

their acquisition. Researchers are encouraged to perform their own analyses to obtain

definitive spectroscopic data for this compound.
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To cite this document: BenchChem. [Spectroscopic Data for 2-Cyclopropyloxazole-4-
carbonitrile Not Publicly Available]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1423247#spectroscopic-data-nmr-ir-ms-for-2-
cyclopropyloxazole-4-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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